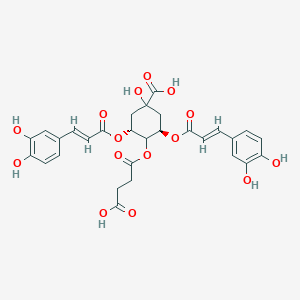

4-Succinyl-3,5-dicaffeoylquinic acid

描述

Overview of Caffeoylquinic Acid (CQA) Class within Plant Metabolites

Caffeoylquinic acids (CQAs) represent a significant class of specialized plant metabolites that are esters of caffeic acid and quinic acid. researchgate.netepa.gov These compounds are derived from the phenylpropanoid pathway and are widespread throughout the plant kingdom. epa.gov CQAs are among the most abundant polyphenols in the human diet, with notable sources including coffee, fruits, and vegetables. researchgate.netepa.gov In plants, they are believed to play a role in defense against biotic and abiotic stresses. epa.gov The chemical structure of CQAs is based on the quinic acid core, which can be esterified with one or more caffeic acid units at various positions, leading to a wide array of isomers. epa.gov

Significance of Dicaffeoylquinic Acids (DCQAs) in Research

Dicaffeoylquinic acids (DCQAs) are a subclass of CQAs characterized by the presence of two caffeoyl moieties esterified to the quinic acid core. nih.govnih.gov There are six main isomers of DCQAs, including 1,3-DCQA, 1,5-DCQA, 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA. nih.gov These compounds have garnered considerable research interest due to their diverse and potent biological activities. nih.govucdavis.edu

Extensive in vitro and in vivo studies have demonstrated that DCQAs possess a range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects. nih.govplos.org Their antioxidant capacity is a key area of investigation, with studies showing their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. nih.gov The anti-inflammatory actions of DCQAs are also well-documented, often attributed to their ability to modulate signaling pathways such as NF-κB. nih.gov

Specific Focus on 4-Succinyl-3,5-dicaffeoylquinic Acid within the Succinylated DCQA Subclass

Within the diverse family of DCQAs, a further level of chemical modification can occur, such as succinylation. This leads to the formation of succinylated dicaffeoylquinic acids. A specific member of this subclass is This compound .

This compound is a derivative of 3,5-dicaffeoylquinic acid where a succinyl group is attached at the 4-position of the quinic acid ring. Its chemical identity is confirmed by its Chemical Abstracts Service (CAS) registry number and its presence in chemical databases.

| Property | Value | Source |

| IUPAC Name | 4-(3-carboxypropanoyloxy)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid | nih.gov |

| Molecular Formula | C29H28O15 | epa.govnih.gov |

| Molecular Weight | 616.5 g/mol | nih.gov |

| CAS Number | 179761-31-0 | epa.gov |

| PubChem CID | 10603854 | nih.gov |

While the existence of this compound is established, detailed research specifically focusing on its isolation, characterization, and biological activities is not extensively documented in publicly available literature. However, its presence has been suggested in plants from the Asteraceae family, particularly in the genus Leontodon. wikipedia.org The plant Leontodon hispidus, commonly known as rough hawkbit, is known to produce a variety of phenolic compounds, including dicaffeoylquinic acid derivatives. researchgate.netwikipedia.org

Rationale for Comprehensive Academic Investigation

The rationale for a thorough academic investigation of this compound is multifaceted. Firstly, the parent compound, 3,5-dicaffeoylquinic acid, exhibits a wide range of significant biological activities. ucdavis.eduplos.org Understanding how the addition of a succinyl group at the 4-position modifies these activities is a key area for structure-activity relationship studies. The succinyl moiety could potentially alter the molecule's polarity, solubility, and ability to interact with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Secondly, the plant genus Leontodon, a likely source of this compound, has been used in traditional medicine, and its extracts have shown anti-inflammatory and cytotoxic activities. researchgate.netresearchgate.net A comprehensive investigation of its individual chemical constituents, such as this compound, is crucial to understanding the molecular basis of these reported biological effects.

Finally, the study of novel, naturally occurring derivatives of well-known bioactive compounds is a vital avenue for the discovery of new therapeutic agents. A detailed investigation into the isolation, synthesis, and biological evaluation of this compound could reveal unique properties and potential applications in medicine and other fields. The scarcity of specific research on this compound highlights a knowledge gap and underscores the need for further scientific exploration.

属性

分子式 |

C29H28O15 |

|---|---|

分子量 |

616.5 g/mol |

IUPAC 名称 |

(3R,5R)-4-(3-carboxypropanoyloxy)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C29H28O15/c30-17-5-1-15(11-19(17)32)3-8-24(36)42-21-13-29(41,28(39)40)14-22(27(21)44-26(38)10-7-23(34)35)43-25(37)9-4-16-2-6-18(31)20(33)12-16/h1-6,8-9,11-12,21-22,27,30-33,41H,7,10,13-14H2,(H,34,35)(H,39,40)/b8-3+,9-4+/t21-,22-,27?,29?/m1/s1 |

InChI 键 |

DNZQDZDGNZZGCU-UKMXAMIGSA-N |

手性 SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)CCC(=O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O |

规范 SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)CCC(=O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |

同义词 |

4-succinyl-3,5-dicaffeoylquinic acid |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways

General Phenylpropanoid Pathway Origin of Caffeoylquinic Acids

The phenylpropanoid pathway is a critical metabolic route in plants that produces a wide array of phenolic compounds from the amino acid phenylalanine. wikipedia.orgfrontiersin.org The synthesis of all phenylpropanoids commences with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgfrontiersin.org Subsequent enzymatic steps, including hydroxylations, lead to the formation of various hydroxycinnamic acids such as p-coumaric acid and, crucially, caffeic acid. wikipedia.org The central intermediate for the biosynthesis of caffeoylquinic acids (CQAs) is the activated form of these acids, typically caffeoyl-Coenzyme A (caffeoyl-CoA). researchgate.net This key substrate is produced from caffeic acid by the action of 4-coumaroyl-CoA ligase (4CL). nih.gov This caffeoyl-CoA molecule serves as the acyl donor for esterification with quinic acid, marking the entry point into CQA synthesis. researchgate.net

Quinic Acid Backbone and Caffeoyl Moiety Integration

The structure of any caffeoylquinic acid is fundamentally an ester formed between a quinic acid core and one or more caffeic acid units. nih.gov The quinic acid itself is derived as a secondary metabolite from the shikimic acid pathway. nih.gov The integration of the caffeoyl moiety with the quinic acid backbone is a crucial step catalyzed by specific transferase enzymes. researchgate.net The most common pathway involves the condensation of caffeoyl-CoA (the acyl donor) with quinic acid (the acyl acceptor). researchgate.net This reaction leads to the formation of monocaffeoylquinic acids, such as 3-O-caffeoylquinic acid or 5-O-caffeoylquinic acid (chlorogenic acid), which are the direct precursors to more complex dicaffeoylquinic acids (diCQAs). nih.govresearchgate.net

Enzymatic Systems Involved in CQA and DCQA Synthesis

The synthesis of both monocaffeoylquinic acids (CQAs) and dicaffeoylquinic acids (diCQAs) is orchestrated by a class of enzymes known as acyltransferases. researchgate.net These enzymes facilitate the transfer of the caffeoyl group from a donor molecule to the hydroxyl groups of the quinic acid acceptor. Two key enzymes have been identified and characterized for their significant roles in this process.

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) is a pivotal enzyme in the biosynthesis of CQAs. researchgate.netnih.gov HQT enzymes utilize hydroxycinnamoyl-CoAs, such as caffeoyl-CoA, as the acyl donor and show a high affinity for quinic acid as the acyl acceptor. nih.govuniprot.org The primary product of this reaction is often 5-O-caffeoylquinic acid (chlorogenic acid). nih.gov

Interestingly, some HQT enzymes exhibit dual catalytic activity. For instance, the HQT from tomato (Solanum lycopersicum) can not only synthesize chlorogenic acid from caffeoyl-CoA and quinic acid but can also use chlorogenic acid itself as both an acyl donor and an acceptor to produce dicaffeoylquinic acids. oup.com This secondary activity, described as a chlorogenate:chlorogenate transferase function, operates optimally at a low pH, which is characteristic of plant cell vacuoles where these compounds can accumulate. oup.com This demonstrates that HQT can be directly responsible for the formation of diCQA isomers, which are the immediate precursors to 4-Succinyl-3,5-dicaffeoylquinic acid.

A more specialized enzyme for the production of diCQAs has been identified in sweet potato (Ipomoea batatas). researchgate.net This enzyme, named isochlorogenic acid synthase (IbICS), is a GDSL lipase-like protein that catalyzes the synthesis of 3,5-dicaffeoylquinic acid (isochlorogenic acid A). researchgate.net Unlike the primary function of HQT which uses an activated CoA-ester, IbICS utilizes two molecules of a monocaffeoylquinic acid (specifically, 3-O-caffeoylquinic acid) in an acyltransferase reaction to produce 3,5-diCQA. researchgate.net This discovery reveals an alternative and potentially highly efficient pathway for the direct synthesis of the dicaffeoylquinic acid backbone.

Table 1: Key Enzymes in Dicaffeoylquinic Acid Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase | HQT | Catalyzes the synthesis of both mono- and di-caffeoylquinic acids. oup.com | Caffeoyl-CoA, Quinic Acid, Chlorogenic Acid oup.com | Chlorogenic Acid, Dicaffeoylquinic acids oup.com |

| Isochlorogenic Acid Synthase | IbICS | Catalyzes the synthesis of 3,5-dicaffeoylquinic acid from monocaffeoylquinic acid. researchgate.net | 3-O-caffeoylquinic acid researchgate.net | 3,5-dicaffeoylquinic acid researchgate.net |

Post-Synthetic Modifications Leading to Succinylated Derivatives

The final step in the formation of this compound is the addition of a succinyl group to the 3,5-dicaffeoylquinic acid core. This is a post-synthetic modification, meaning it occurs after the primary diCQA structure has been assembled. Such modifications are common in plant secondary metabolism and serve to diversify the chemical properties of core molecules. The succinylation occurs at the C-4 hydroxyl group of the quinic acid ring.

While the specific enzyme responsible for the succinylation of dicaffeoylquinic acid has not been definitively characterized, the mechanism can be proposed based on general biochemical principles of succinylation. nih.gov Lysine (B10760008) succinylation of proteins, a well-studied post-translational modification, can occur through both non-enzymatic and enzymatic pathways. nih.gov

A plausible proposed mechanism for the succinylation of 3,5-dicaffeoylquinic acid involves the reaction with succinyl-Coenzyme A (succinyl-CoA), a key intermediate in the citric acid cycle. nih.gov This could occur via two routes:

Non-enzymatic Succinylation: Under specific cellular conditions, such as fluctuations in pH or high local concentrations of succinyl-CoA, a direct and spontaneous chemical reaction could occur between the nucleophilic C-4 hydroxyl group of the dicaffeoylquinic acid and the electrophilic carbonyl carbon of succinyl-CoA. nih.gov

Enzymatic Succinylation: It is highly probable that a specific transferase enzyme catalyzes this reaction. Such an enzyme would bind both 3,5-dicaffeoylquinic acid and succinyl-CoA, facilitating the efficient and specific transfer of the succinyl group to the C-4 position. While not yet identified for this specific substrate, this enzymatic pathway would provide the cell with precise regulatory control over the production of the final compound.

Positional Isomerization and Acyl Migration Pathways

Positional isomerization and acyl migration are significant transformation pathways for dicaffeoylquinic acids. These processes involve the intramolecular transfer of the caffeoyl groups around the quinic acid core, leading to the formation of different isomers. nih.govnih.gov This phenomenon is a special case of a transesterification reaction. nih.gov

Research on common dicaffeoylquinic acids, such as the 3,5-, 3,4-, and 4,5-isomers, has shown that these molecules can interconvert under various conditions. For instance, it has been demonstrated that 3,5-dicaffeoylquinic acid can undergo spontaneous acyl migration in the vacuole of plant cells to produce 4,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid. nih.gov This suggests that the biosynthesis of certain DCQA isomers may occur post-enzymatically through these non-enzymatic rearrangements.

The stability of the different isomers plays a crucial role in the direction and extent of acyl migration. Studies on monocaffeoylquinic acids have established a stability order of 5-CQA > 4-CQA > 3-CQA regarding hydrolysis of the caffeoyl ester. researchgate.net This indicates that the position of the acyl group significantly influences the molecule's susceptibility to chemical transformation.

The process of acyl migration is influenced by several factors, most notably pH and temperature.

Influence of pH:

Acyl migration is markedly dependent on pH, with increased rates of transesterification observed under basic conditions. nih.gov Under aqueous basic conditions, intramolecular acyl migration is a reversible process that competes with basic hydrolysis. nih.gov In contrast, under acidic conditions, such as those mimicking the brewing of coffee, acyl migration also occurs, leading to the interconversion of chlorogenic acid regioisomers. nih.gov For example, under gastric conditions, a loss of approximately 20% for 3,5- and 4,5-DCQA has been observed, with a subsequent significant increase in 3,4- and 4,5-DCQA under intestinal conditions, a phenomenon attributed to isomerization resulting from the pH shift. frontiersin.org

Influence of Temperature:

Heating of caffeoylquinic acids can induce isomerization through acyl migration. nih.gov In processes like the roasting of coffee beans, acyl migration is a key reaction pathway that alters the initial composition of chlorogenic acids present in the green beans. nih.gov Under dry roasting conditions, acyl migration competes with dehydration reactions that form lactones. nih.gov

While direct research on the positional isomerization and acyl migration of this compound is not available in the reviewed literature, the established principles for other dicaffeoylquinic acids suggest that the succinoyl group at position 4 would likely influence the stability and migratory patterns of the adjacent caffeoyl groups at positions 3 and 5. The electron-withdrawing or -donating properties of the succinoyl ester could affect the lability of the neighboring caffeoyl esters, potentially altering the rates and equilibrium of acyl migration compared to the non-succinoylated parent compound. However, without specific experimental data, these remain hypothetical considerations.

Table of Investigated Dicaffeoylquinic Acid Isomers and Transformation Observations

| Dicaffeoylquinic Acid Isomer | Transformation Pathway | Conditions | Observed Outcome | Reference |

| 3,5-dicaffeoylquinic acid | Spontaneous Acyl Migration | In vacuole (plant cell) | Formation of 4,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid | nih.gov |

| Dicaffeoylquinic Acids | Acyl Migration | Aqueous Basic Conditions | Reversible intramolecular acyl migration, competes with hydrolysis | nih.gov |

| Dicaffeoylquinic Acids | Acyl Migration | Aqueous Acidic Conditions | Interconversion of regioisomers | nih.gov |

| 3,5- and 4,5-dicaffeoylquinic acid | Isomerization | Simulated Gastric and Intestinal Conditions | ~20% loss under gastric conditions; significant increase in 3,4- and 4,5-DCQA under intestinal conditions | frontiersin.org |

| Dicaffeoylquinic Acids | Acyl Migration | Dry Roasting | Competes with dehydration to form lactones | nih.gov |

Structural Elucidation and Characterization Methodologies

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Tandem Mass Spectrometry (MSn) for Fragmentation Pathways

Tandem mass spectrometry (MSn) is an indispensable tool for the structural elucidation of complex natural products such as 4-Succinyl-3,5-dicaffeoylquinic acid. By subjecting precursor ions to multiple stages of fragmentation, MSn provides detailed insights into the connectivity and arrangement of different structural motifs within the molecule. While direct MSn data for this compound is not extensively published, its fragmentation pathways can be inferred from the well-documented behavior of its structural analogs, particularly the dicaffeoylquinic acid (diCQA) isomers.

In negative ion mode electrospray ionization (ESI), this compound is expected to readily form a deprotonated molecule [M-H]⁻. Subsequent MS/MS analysis of this precursor ion would likely initiate fragmentation at the ester linkages, which are the most labile bonds. The fragmentation cascade is anticipated to involve the neutral loss of the succinyl and caffeoyl moieties.

Based on studies of 3,5-dicaffeoylquinic acid, a primary fragmentation pathway involves the cleavage of the ester bonds, leading to the loss of a caffeoyl group (162 Da). u-tokyo.ac.jp For this compound, multiple initial fragmentation steps are plausible. One likely pathway is the loss of the succinyl group, which could occur as a neutral loss of succinic acid (118 Da) or succinic anhydride (B1165640) (100 Da). Another probable initial fragmentation is the loss of one of the caffeoyl groups.

Further fragmentation (MS³) of the resulting ions would continue to cleave the remaining esterified groups. For instance, an ion resulting from the initial loss of the succinyl group would then be expected to undergo fragmentation similar to that of 3,5-dicaffeoylquinic acid. The fragmentation of diCQA isomers has been shown to be dependent on the position of the caffeoyl groups, with the ease of removal being in the order of 1 ≈ 5 > 3 > 4. nih.govrsc.org In the case of 3,5-diCQA, the MS³ base peak is observed at m/z 191, corresponding to the deprotonated quinic acid. researchgate.net

A proposed fragmentation pathway for this compound in negative ESI-MSn is presented below:

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Identity of Product Ion |

| 615 [M-H]⁻ | Neutral loss of succinic anhydride | 515 | [3,5-dicaffeoylquinic acid - H]⁻ |

| 615 [M-H]⁻ | Neutral loss of caffeic acid | 453 | [4-Succinyl-5-caffeoylquinic acid - H]⁻ or [4-Succinyl-3-caffeoylquinic acid - H]⁻ |

| 515 | Neutral loss of caffeic acid | 353 | [5-caffeoylquinic acid - H]⁻ or [3-caffeoylquinic acid - H]⁻ |

| 515 | Neutral loss of quinic acid | 323 | Not applicable |

| 353 | Neutral loss of caffeic acid | 191 | [Quinic acid - H]⁻ |

| 353 | Neutral loss of water from quinic acid moiety | 173 | [Caffeoyl - H]⁻ |

This table presents predicted fragmentation patterns and is for illustrative purposes.

The differentiation of isomers is a key strength of MSn analysis. For instance, the distinction between 3,4- and 4,5-diCQA can be made based on the intensity of secondary ions in the MS² spectrum. researchgate.net Similarly, the fragmentation pattern of this compound would be expected to differ from its isomers, such as 3-Succinyl-4,5-dicaffeoylquinic acid, providing a basis for their unambiguous identification in complex mixtures.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The presence of multiple stereocenters in the quinic acid core of this compound necessitates the use of chiral chromatography to determine its enantiomeric and diastereomeric purity. As a chiral compound, its biological and pharmacological properties can be highly dependent on its stereochemistry. Therefore, robust analytical methods are required to separate and quantify the different stereoisomers.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for the enantiomeric resolution of chiral compounds. nih.gov For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs can offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

A general strategy for developing a chiral HPLC method for this compound would involve screening a variety of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) under different mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. The choice of mobile phase components, such as the type and concentration of alcohol (e.g., ethanol (B145695), isopropanol) in a nonpolar solvent (e.g., hexane) for normal-phase, or acetonitrile/methanol (B129727) and water with acidic or basic additives for reversed-phase, can significantly impact the enantioselectivity.

An alternative to direct chiral HPLC is pre-column derivatization. In this approach, the enantiomers of this compound would be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can often be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov

The selection of a suitable analytical method would be guided by factors such as resolution between stereoisomers, analysis time, and method robustness. A validated method would demonstrate adequate specificity, linearity, accuracy, and precision for the quantification of any unwanted stereoisomers.

| Parameter | Recommended Starting Conditions for Chiral HPLC Method Development |

| Columns | Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ) |

| Mobile Phase (Normal-Phase) | Hexane/Ethanol or Hexane/Isopropanol with a small amount of acidic modifier (e.g., trifluoroacetic acid) |

| Mobile Phase (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with an acidic buffer (e.g., ammonium (B1175870) formate) |

| Detection | UV-Vis at a wavelength corresponding to the absorption maximum of the caffeoyl groups (typically around 325-330 nm) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 20 - 40 °C |

This table provides general starting points for method development and may require optimization.

Isolation and Purification Strategies for Academic Research

Extraction Methodologies from Plant Matrixes

The initial step in isolating 4-Succinyl-3,5-dicaffeoylquinic acid is its extraction from the plant material. The choice of solvent and method is critical to maximize yield and preserve the compound's integrity.

Commonly, polar solvents are employed due to the hydrophilic nature of caffeoylquinic acid derivatives. Ethanol (B145695) is a frequently used solvent; for instance, dried Laggera alata, a known source of various dicaffeoylquinic acids, has been extracted using 95% ethanol. nih.gov The resulting extract is then concentrated to produce a crude mixture.

Another effective technique is Ultrasound-Assisted Extraction (UAE), which can enhance extraction efficiency. For example, in the extraction of caffeoylquinic acids from Scolymus hispanicus, a UAE method was optimized. nih.gov Studies have shown that a 75% methanol-water mixture can be particularly effective for extracting these types of compounds. nih.gov The crude extract obtained from these methods contains a wide array of phytochemicals, necessitating further purification.

Initial Enrichment and Fractionation Techniques

Following extraction, the crude mixture undergoes initial purification to remove unwanted compounds and enrich the fraction containing the target molecule.

Macroporous resin chromatography is a widely adopted and effective technique for the initial clean-up and fractionation of phenolic compounds from crude plant extracts. mdpi.comresearchgate.netnih.gov Resins such as MCI gel, Amberlite XAD series, and Diaion HP series are selected based on their polarity, surface area, and pore size to selectively adsorb the compounds of interest. researchgate.netnih.gov

In a typical procedure, the concentrated aqueous extract is loaded onto a pre-conditioned macroporous resin column. For instance, in the isolation of caffeoylquinic acid derivatives from burdock roots, the crude extract was first fractionated using MCI macroporous resin. mdpi.com The column is washed with water to remove highly polar impurities like sugars and salts. Subsequently, a gradient of ethanol or methanol (B129727) in water is used to elute the adsorbed compounds. The fraction containing this compound and its isomers is collected for further, more refined purification. This step significantly reduces the complexity of the mixture and increases the concentration of the target compounds. mdpi.comresearchgate.net

Interactive Data Table: Macroporous Resins in Phenolic Compound Purification

| Resin Type | Plant Source | Target Compounds | Elution Solvent | Outcome | Reference |

| MCI Gel | Arctium lappa (Burdock) | Caffeoylquinic acid derivatives | 40% Methanol | Successful fractionation for subsequent HSCCC/HPLC | mdpi.com |

| AB-8 Resin | Ainsliaea fragrans | Dicaffeoylquinic acids | Not specified | Initial clean-up prior to HSCCC | nih.gov |

| D101 Resin | Agrimonia pilosa | Polyphenols | Ethanol | Effective adsorption and desorption for enrichment | nih.gov |

| HP-20 Resin | Rabdosia serra | Phenolics, Rosmarinic acid | 30% Ethanol | Enrichment of phenolics from 16.7% to 67.9% | researchgate.net |

| XAD-7HP Resin | Rabdosia serra | Phenolics, Rosmarinic acid | 30% Ethanol | Enrichment of phenolics from 16.7% to 58.8% | researchgate.net |

Advanced Chromatographic Separation Techniques

To achieve the high purity required for academic research, the enriched fractions are subjected to advanced chromatographic techniques that separate compounds based on subtle differences in their physicochemical properties.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is exceptionally well-suited for the preparative separation of structurally similar compounds like dicaffeoylquinic acid isomers. nih.govresearchgate.netnih.gov It avoids the use of solid stationary phases, thus preventing irreversible adsorption and degradation of sensitive target molecules.

The selection of a suitable two-phase solvent system is paramount for a successful HSCCC separation. For the separation of dicaffeoylquinic acids from Ainsliaea fragrans, a solvent system composed of chloroform:methanol:water (8:8:4) was employed. nih.gov In another study on Lonicera japonica, a system of methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) was used to fractionate the extract, yielding fractions containing various dicaffeoylquinic acids. nih.gov

From a crude sample of 150 mg of an enriched extract from Ainsliaea fragrans, HSCCC yielded 34 mg of 3,5-dicaffeoylquinic acid and 17 mg of 4,5-dicaffeoylquinic acid in a single step. nih.gov This demonstrates the power of HSCCC in isolating significant quantities of pure compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the isolation and analysis of this compound. It is used in several capacities:

Analytical HPLC: To monitor the purity of fractions obtained from other chromatographic steps like HSCCC. nih.govnih.gov

Semi-Preparative and Preparative HPLC: As a final polishing step to achieve very high purity (often >95%). mdpi.comnih.gov Fractions from HSCCC that contain co-eluting compounds can be further separated using preparative HPLC.

For example, after an initial HSCCC separation of an extract from Lonicera japonica, sub-fractions were subjected to preparative HPLC to isolate individual dicaffeoylquinic acids, including 3,5-O-dicaffeoylquinic acid, with purities exceeding 96%. nih.gov Similarly, a combination of HSCCC and semi-preparative HPLC was effectively used to isolate ten caffeoylquinic acid derivatives from burdock roots. mdpi.com

Interactive Data Table: HPLC and HSCCC Separation of Dicaffeoylquinic Acids

| Technique | Plant Source | Target Compound(s) | Yield | Purity | Reference |

| HSCCC | Ainsliaea fragrans | 3,5-Dicaffeoylquinic acid | 34 mg from 150 mg | 98% | nih.gov |

| HSCCC | Flos Lonicerae | 3,5-Dicaffeoylquinic acid | 289 mg from 2.1g | >92.9% | nih.gov |

| Prep-HPLC | Lonicera japonica | 3,5-O-Dicaffeoylquinic acid | 24.7 mg | 96.9% | nih.gov |

| HSCCC & Semi-Prep HPLC | Arctium lappa | 1,4-O-dicaffeoyl-3-succinyl methyl ester quinic acid | 14.6 mg | 96.1% | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, faster separation times, and increased sensitivity. nih.gov While primarily an analytical technique, its high resolving power is crucial for accurately determining the purity of the isolated this compound and for discriminating between its closely related isomers. researchgate.net A validated UPLC method using an RP-Amide fused-core column, for instance, has been developed for the rapid separation and analysis of caffeoylquinic and di-caffeoylquinic acids in just 8 minutes. sigmaaldrich.com This speed and resolution are invaluable for the rapid screening of fractions during the purification process.

Purity Assessment and Quantification Methods

Following the successful isolation and purification of this compound, rigorous methods are required to assess its purity and determine its concentration. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with various detectors for accurate quantification and purity verification. nih.gov The choice of detection method is critical for achieving the desired sensitivity and selectivity.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely accessible method for the detection and quantification of caffeoylquinic acid derivatives. These compounds possess strong UV absorbance due to the presence of phenolic and cinnamic acid moieties in their structure.

The UV spectra of dicaffeoylquinic acids, the parent structures of the succinoyl derivative, typically exhibit characteristic absorption maxima. For instance, related compounds like 3,5-dicaffeoylquinic acid show distinct UV spectra that are characteristic of chlorogenic acid derivatives. researchgate.net The absorbance is measured at a specific wavelength (λmax), which corresponds to the maximum absorption of the compound, to ensure the highest sensitivity for quantification. For caffeoylquinic acids, this is often in the range of 325-330 nm. researchgate.net Purity can be assessed by examining the chromatographic peak at this wavelength. An unadulterated, pure compound should present as a single, symmetrical peak. The presence of shoulders or multiple peaks indicates impurities.

Table 1: Representative UV Absorption Maxima for Caffeoylquinic Acid Derivatives

| Compound Class | Typical Absorption Maxima (λmax) | Reference |

| Caffeoylquinic Acids (CQA) | ~325 nm | researchgate.net |

| Dicaffeoylquinic Acids (diCQA) | ~328 nm | researchgate.net |

Diode Array Detection (DAD), often coupled with HPLC (HPLC-DAD), represents a more advanced spectrophotometric detection method. Unlike a standard UV-Vis detector that measures absorbance at a single pre-selected wavelength, a DAD scans a range of wavelengths simultaneously, acquiring a complete UV-Vis spectrum for every point in the chromatogram. mdpi.comnih.gov

This capability offers significant advantages for purity assessment and quantification in academic research.

Detailed Research Findings:

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing the spectra across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak corresponds to a single, pure compound. uma.pt This is a crucial step in validating the homogeneity of the isolated this compound.

Compound Identification: The acquired spectrum can be compared against a spectral library or a previously recorded spectrum of a pure standard for positive identification. The UV spectrum of a dicaffeoylquinic acid is a characteristic fingerprint that aids in its identification.

Simultaneous Quantification: HPLC-DAD methods are validated for the simultaneous analysis and quantification of multiple phenolic compounds, including various caffeoylquinic acid isomers. researchgate.netnih.gov These methods are validated for key performance parameters such as linearity, precision, accuracy, and robustness, ensuring reliable quantification. mdpi.comnih.gov The method's ability to separate and quantify closely related isomers, such as 1,5-O-diCQA and 3,5-O-diCQA, has been demonstrated. uma.pt

Method Validation: For quantitative analysis, the HPLC-DAD method must be thoroughly validated. This involves establishing linearity by creating a calibration curve with known concentrations of a standard, and determining the limit of detection (LOD) and limit of quantification (LOQ). nih.govoatext.com

Table 2: Example of HPLC-DAD Method Parameters for Analysis of Caffeoylquinic Acids

| Parameter | Value | Reference |

| Column | Reversed Phase C18 | uma.pt |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | uma.pt |

| Detection Wavelength | 325 nm - 330 nm | researchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | mdpi.comuma.pt |

| Linearity (Correlation Coefficient) | >0.995 | oatext.com |

| Precision (% CV) | ≤4.6% | mdpi.com |

| Accuracy (% Recovery) | 98.6% - 100.4% | mdpi.com |

This table presents a compilation of typical parameters from validated methods for related compounds. Optimal conditions for this compound may vary.

A comprehensive review of scientific literature reveals a significant lack of specific preclinical data for the compound this compound. While information exists for related dicaffeoylquinic acid isomers, research detailing the pharmacokinetic and metabolic profile of this particular succinylated derivative is not presently available in the public domain.

Consequently, it is not possible to provide a detailed article on the preclinical pharmacokinetic and metabolic studies of this compound as per the requested outline. The necessary research findings on its stability in simulated physiological conditions, its absorption, distribution, metabolism, and excretion (ADME) in animal models, and its specific metabolic pathways have not been published.

Pre Clinical Pharmacokinetic and Metabolic Studies Excluding Human Trials

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Metabolic Pathways and Metabolite Identification

Methylation and Glucuronidation

Studies on diCQA isomers in rats indicate that methylation and glucuronidation are primary metabolic pathways. Following intravenous administration of 1,5-dicaffeoylquinic acid (1,5-DCQA), a total of 15 metabolites were identified in rat urine, including multiple methylated and glucuronidated forms. nih.gov These included four isomers that were mono-methylated, six that were di-methylated, one that was mono-methylated and glucuronidated, and four that were di-methylated and glucuronidated. nih.gov

Similarly, a comprehensive study on 3,4-dicaffeoylquinic acid (3,4-DiCQA) in rats identified 67 metabolites in plasma, urine, and feces. nih.gov The major metabolic reactions observed were hydrolysis, methylation, and conjugation with glucuronic acid or sulfate. nih.gov Glucuronidation is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their removal from the body via urine or bile. nih.gov This extensive metabolism suggests that these compounds are rapidly processed in vivo. nih.gov

Table 1: Representative Methylated and Glucuronidated Metabolites of Dicaffeoylquinic Acid Isomers in Rats

| Parent Compound | Metabolic Reaction | Metabolite Type | Reference |

| 1,5-Dicaffeoylquinic acid | Methylation | O-mono-methylated isomers (4) | nih.gov |

| 1,5-Dicaffeoylquinic acid | Methylation | O-di-methylated isomers (6) | nih.gov |

| 1,5-Dicaffeoylquinic acid | Methylation & Glucuronidation | O-mono-methyl-glucuronidated isomer (1) | nih.gov |

| 1,5-Dicaffeoylquinic acid | Methylation & Glucuronidation | O-di-methyl-glucuronidated isomers (4) | nih.gov |

| 3,4-Dicaffeoylquinic acid | Methylation | Methylated metabolites | nih.gov |

| 3,4-Dicaffeoylquinic acid | Glucuronidation | Glucuronide conjugates | nih.gov |

| 3,4-Dicaffeoylquinic acid | Sulfation | Sulfate conjugates | nih.gov |

Conversion to Caffeic Acid and Other Phenolic Acids

A significant biotransformation route for dicaffeoylquinic acids is the hydrolysis of the ester bonds, releasing caffeic acid and quinic acid. nih.govnih.gov In a study involving the anaerobic incubation of 4,5-O-dicaffeoylquinic acid methyl ester with human intestinal flora, the compound was broken down into simpler phenolic acids. nih.gov The main biotransformation products identified were trans-caffeic acid and 3,4-dihydroxyphenylpropionic acid. nih.gov This indicates that gut microbiota play a crucial role in the breakdown of these complex molecules.

The in vivo study of 3,4-DiCQA in rats also confirmed hydrolysis as a major metabolic reaction. nih.gov The heating of diCQA solutions can also cause hydrolysis, underscoring the relative instability of the ester linkages. nih.gov This conversion is a critical step, as the resulting smaller phenolic acids may possess their own distinct biological activities.

Elimination Routes

The elimination of diCQA isomers and their metabolites occurs relatively quickly. Following intravenous administration to rats, the plasma concentrations of 1,5-DCQA declined rapidly, with a mean terminal half-life of 1.40 hours. nih.gov This rapid disappearance from the plasma was attributed to quick urinary excretion and extensive metabolism. nih.gov The primary route of elimination identified in this study was through the urine, where numerous metabolites were detected. nih.gov In the metabolic profiling of 3,4-DiCQA in rats, metabolites were identified in both urine and feces, suggesting elimination through both renal and biliary pathways. nih.gov The process of glucuronidation inherently prepares these compounds for elimination via urine or bile. nih.gov

In Vitro Biotransformation Studies

In vitro models are essential tools for investigating specific aspects of metabolism and permeability without the complexities of a whole organism.

Cellular Permeability Models (e.g., Caco-2 cells)

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model to predict human intestinal absorption of various compounds. nih.gov When cultured as a monolayer, these cells differentiate to form tight junctions, mimicking the barrier function of the intestinal epithelium. nih.gov Permeability is typically expressed as an apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the cell monolayer. nih.gov

Table 2: Caco-2 Cell Permeability Assay Parameters

| Parameter | Description | Significance | Reference |

| Papp (Apparent Permeability Coefficient) | The rate of flux of a compound across the cell monolayer, normalized for surface area and initial concentration. | Predicts the extent of intestinal absorption. High Papp suggests good absorption; low Papp suggests poor absorption. | nih.gov |

| Apical to Basolateral (A to B) Transport | Movement of a compound from the upper (apical) chamber, representing the intestinal lumen, to the lower (basolateral) chamber, representing the bloodstream. | Simulates absorption from the intestine into the body. | nih.gov |

| Basolateral to Apical (B to A) Transport | Movement of a compound from the basolateral chamber to the apical chamber. | Used to identify the involvement of efflux transporters (pumps that actively move compounds out of the cell back into the lumen). | researchgate.net |

| Efflux Ratio (Papp B-A / Papp A-B) | The ratio of basolateral-to-apical permeability to apical-to-basolateral permeability. | A ratio significantly greater than 1 suggests the compound is a substrate for active efflux transporters. | researchgate.net |

Hepatic Metabolism Models (e.g., Hepatocytes)

The liver is a primary site for the metabolism of foreign compounds (xenobiotics). In vivo studies on diCQAs in rats have shown extensive methylation and glucuronidation, metabolic processes that occur predominantly in the liver. nih.govnih.govnih.gov While specific studies using isolated hepatocytes or liver microsomes for 4-Succinyl-3,5-dicaffeoylquinic acid were not found in the reviewed literature, the in vivo data strongly implies significant hepatic metabolism. The identification of numerous methylated and glucuronidated metabolites of related diCQA compounds points to the central role of hepatic enzymes, such as catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs), in their biotransformation. nih.govnih.gov Research on 3,5-dicaffeoylquinic acid in a pre-adipocyte cell line also highlights how it can influence cellular processes, though this is not a direct hepatic model. nih.govnih.gov

Preclinical Research on this compound Remains Undocumented

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of preclinical data regarding the specific biological mechanisms of the chemical compound this compound. While the compound, also identified in chemical databases as 3,5-Dicaffeoyl-4-succinoylquinic acid, is structurally recognized, dedicated studies investigating its antioxidant and anti-inflammatory pathways are not present in the public domain.

Extensive searches for research pertaining to its direct radical scavenging abilities, effects on oxidative stress markers, modulation of endogenous antioxidant systems such as the Nrf2 pathway, impact on intracellular glutathione levels, and its influence on anti-inflammatory pathways—including the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)—yielded no specific results for this succinylated derivative.

The existing body of research focuses heavily on related, non-succinylated isomers, primarily 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid. These compounds have been investigated for their potential antioxidant and anti-inflammatory properties. However, the addition of a succinyl group to the quinic acid core creates a distinct chemical entity, and the biological activities of the parent compounds cannot be scientifically extrapolated to the succinylated form without direct experimental evidence.

A patent document mentions 4-succinyl-3,5-dicafeoylquinic acid in the context of agricultural applications, but this does not provide the requisite mechanistic data on its biological effects in preclinical models. Similarly, studies on other acylated dicaffeoylquinic acid derivatives found in natural sources like burdock root have been identified, but these are structurally distinct from this compound and their data cannot be applied.

Consequently, it is not possible to construct a scientifically accurate and detailed article on the mechanistic investigations of this compound's biological activities as per the requested outline, due to the absence of published preclinical studies on this specific compound.

Mechanistic Investigations of Biological Activities Pre Clinical Focus

Anti-inflammatory Pathways and Molecular Targets

Modulation of Signaling Pathways (e.g., NF-κB, MAPK)

Extensive literature searches did not yield specific data on the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) or MAPK (Mitogen-Activated Protein Kinase) signaling pathways by 4-Succinyl-3,5-dicaffeoylquinic acid. While related compounds, such as dicaffeoylquinic acid isomers, have been investigated for their effects on these inflammatory pathways, no peer-reviewed studies were identified that specifically examined the action of the 4-Succinyl derivative on NF-κB or MAPK signaling.

Neuroprotective Actions in Cellular Models

There is currently a lack of specific preclinical data from cellular models detailing the neuroprotective actions of this compound.

No specific research was found that investigates the potential of this compound to attenuate neuronal cell death, including models of hydrogen peroxide (H₂O₂)-induced cytotoxicity.

The scientific literature does not currently contain specific studies on the modulation of apoptotic pathways, such as the activity of Caspase-3, by this compound in neuronal cell models.

Anti-adipogenic and Anti-obesity Mechanisms in Cell Culture

Detailed mechanistic studies on the anti-adipogenic and anti-obesity properties of this compound in cell culture models are not available in the current body of scientific literature.

There are no specific published findings on the inhibitory effects of this compound on the differentiation of adipocytes or the accumulation of lipids within these cells.

Specific data on the regulation of key metabolic enzymes and signaling molecules, such as AMP-activated protein kinase (AMPK), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS), by this compound have not been reported in preclinical studies.

Impact on Mitotic Clonal Expansion during Adipogenesis

Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, involves a critical step known as mitotic clonal expansion (MCE). MCE is a prerequisite for the terminal differentiation of these fat cells. Research into the effects of 3,5-dicaffeoylquinic acid (3,5-DCQA) has revealed its potential to interfere with this crucial proliferative phase.

Anti-diabetic Potential through Enzyme Modulation

The anti-diabetic potential of dicaffeoylquinic acids has been explored through their ability to inhibit key enzymes involved in glucose metabolism and regulation.

Alpha-amylase and alpha-glucosidase are critical enzymes in the digestion of carbohydrates. By breaking down complex carbohydrates into simple sugars, they directly impact post-prandial blood glucose levels. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

Studies have shown that various dicaffeoylquinic acids moderately inhibit the α-glucosidase enzyme. For instance, 3,4-dicaffeoylquinic acid has been noted for its concentration-dependent inhibitory effect on α-glucosidase. While specific inhibitory concentration (IC50) values for this compound are not available, the activity of its parent compounds suggests a potential role in modulating carbohydrate digestion.

Dipeptidyl peptidase IV (DPP-IV) is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). These hormones are crucial for stimulating insulin secretion in a glucose-dependent manner. Therefore, inhibiting DPP-IV can prolong the action of incretins, leading to improved glycemic control.

Research has identified dicaffeoylquinic acids as potent inhibitors of the DPP-IV enzyme. In-silico and experimental studies have highlighted the strong binding affinity of dicaffeoylquinic acid with the active site of DPP-IV, suggesting it could serve as a lead compound for developing DPP-IV inhibitors.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.

Dicaffeoylquinic acids have been shown to markedly inhibit the aldose reductase enzyme. This inhibitory action suggests a significant potential for these compounds in preventing or mitigating long-term diabetic complications by blocking the accumulation of sorbitol.

Antiviral Activities and Mechanisms against Specific Viruses (in vitro/pre-clinical)

Various dicaffeoylquinic acid isomers have demonstrated significant antiviral properties against a range of viruses in pre-clinical studies.

Notably, 3,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid possess potent and specific activity against the Respiratory Syncytial Virus (RSV). In a plaque reduction assay, 3,5-DCQA exhibited an IC50 of 1.16 µM against RSV. The mechanism of action appears to involve the inhibition of virus-cell fusion in the early stages of the viral replication cycle and the subsequent inhibition of cell-to-cell fusion. These compounds did not show significant activity against Influenza A, Coxsackie B3, or Herpes Simplex Virus-1, indicating a specific action against RSV.

Furthermore, 3,5-DCQA has been identified as an inhibitor of HIV-1 integrase, a critical enzyme for viral replication. It inhibits the 3'-end processing, strand transfer, and disintegration steps of the integration process with IC50 values of 0.33, 0.34, and 0.66 µg/ml, respectively. It also protected MT-2 cells from HIV-1-induced cytotoxicity with an effective dose (ED50) of 1 µg/ml. drugbank.com

Other studies have shown that 3,4-dicaffeoylquinic acid has a unique anti-influenza A virus mechanism by enhancing viral clearance through the upregulation of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). semanticscholar.org

Antiviral Activity of Dicaffeoylquinic Acids

| Compound | Virus | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| 3,5-Dicaffeoylquinic acid | Respiratory Syncytial Virus (RSV) | Plaque Reduction | 1.16 µM (0.6 µg/ml) | nih.gov |

| 3,4-Dicaffeoylquinic acid | Respiratory Syncytial Virus (RSV) | Plaque Reduction | 2.33 µM (1.2 µg/ml) | nih.gov |

| 3,5-Dicaffeoylquinic acid | HIV-1 Integrase (3'-end processing) | Cell-free | 0.33 µg/ml | drugbank.com |

| 3,5-Dicaffeoylquinic acid | HIV-1 Integrase (Strand transfer) | Cell-free | 0.34 µg/ml | drugbank.com |

| 3,5-Dicaffeoylquinic acid | HIV-1 Integrase (Disintegration) | Cell-free | 0.66 µg/ml | drugbank.com |

Other Biological Activities (e.g., Antitussive, Expectorant)

The therapeutic use of plants containing dicaffeoylquinic acids for respiratory ailments has prompted investigations into their specific effects. A study on four caffeoylquinic acids isolated from Tussilago farfara, including 3,5-dicaffeoylquinic acid, evaluated their antitussive and expectorant activities in mice.

All tested compounds demonstrated a significant antitussive effect in an ammonia liquor-induced cough model. nih.gov A mixture of the compounds was found to be the most effective, inhibiting cough frequency by 61.7%. nih.gov Furthermore, all compounds showed a significant expectorant effect, measured by an increase in phenol red secretion in the trachea. nih.gov Among the tested isomers, 3,5-dicaffeoylquinic acid was the most potent in enhancing this secretion, with a 35.7% increase. nih.gov These findings suggest that dicaffeoylquinic acids are key active ingredients responsible for the traditional use of certain plants in treating cough and phlegm. nih.gov

Structure Activity Relationship Sar Studies

Comparative Analysis with Other Dicaffeoylquinic Acid Isomers (e.g., 3,5-DCQA, 3,4-DCQA, 4,5-DCQA)

Dicaffeoylquinic acids (DCQAs) are a class of polyphenols known for their significant antioxidant and anti-inflammatory properties. nih.gov The biological activity of these isomers is heavily influenced by the positions of the two caffeoyl groups on the quinic acid ring. nih.govnih.gov

Studies comparing common DCQA isomers reveal distinct differences in their efficacy. Dicaffeoylquinic acids generally possess stronger antioxidant activities than monocaffeoylquinic acids, an effect attributed to the greater number of hydroxyl groups available for radical scavenging. nih.govresearchgate.net Among the DCQA isomers, those with adjacent caffeoyl groups, such as 3,4-DCQA and 4,5-DCQA, often exhibit superior antioxidant potential in chemical assays like Fe²⁺-chelation compared to non-adjacent isomers like 3,5-DCQA. nih.gov The proximity of the two catechol structures in 3,4- and 4,5-DCQA enhances their ability to chelate metal ions, which is a key mechanism of antioxidant action. nih.gov

However, in cellular models, the activity can differ. For instance, non-adjacent isomers like 1,3-DCQA and 1,5-DCQA have demonstrated higher cytoprotective effects against hydroxyl radical-induced damage in bone marrow-derived mesenchymal stem cells than the adjacent isomers. nih.gov 4,5-DCQA has been noted for having superior antioxidant activity compared to other isomers in some studies and is also a potent anti-inflammatory agent. nih.gov It has been shown to inhibit the expression of inflammatory mediators like nitric oxide and various interleukins by suppressing the NF-κB and MAPK signaling pathways. nih.gov In contrast, 3,5-DCQA, the parent compound of 4-Succinyl-3,5-dicaffeoylquinic acid, also shows significant neuroprotective and anti-inflammatory effects. nih.govnih.gov

While extensive data exists for these common isomers, direct comparative studies on the biological activity of this compound against isomers like 3,5-DCQA, 3,4-DCQA, and 4,5-DCQA are not prominently available in the current body of scientific literature.

Interactive Data Table: Comparative Antioxidant Activity of DCQA Isomers

| Compound | Antioxidant Assay | Result | Reference |

| 3,4-DCQA | Fe²⁺-chelating | Higher activity than non-adjacent isomers | nih.gov |

| 4,5-DCQA | Fe²⁺-chelating | Higher activity than non-adjacent isomers | nih.gov |

| 4,5-DCQA | DPPH radical scavenging | IC₅₀ = 19.8 µM | caymanchem.com |

| 3,5-DCQA | DPPH radical scavenging | High activity (EC₅₀ = 7.62 µmol/l) | scirp.org |

| 3,4-DCQA | DNA Damage Protection | Similar to 3,5-DCQA | nih.gov |

| 4,5-DCQA | DNA Damage Protection | Higher activity than 3,4- and 3,5-DCQA | nih.gov |

| 1,3-DCQA | Cytoprotective Effect | Higher activity than adjacent isomers | nih.gov |

| 1,5-DCQA | Cytoprotective Effect | Higher activity than adjacent isomers | nih.gov |

Role of the Succinyl Moiety in Enhancing or Modulating Activity

The distinguishing feature of this compound is the succinyl group esterified at the C4 position of the quinic acid ring. A succinyl group is a four-carbon dicarboxylic acid moiety. Its introduction into the 3,5-dicaffeoylquinic acid structure is expected to significantly modulate the molecule's physicochemical and biological properties.

The primary effects of the succinyl moiety are likely:

Increased Polarity: The addition of a second carboxylic acid function (the first being on the quinic acid backbone) substantially increases the molecule's polarity and potential for aqueous solubility compared to its parent compound, 3,5-DCQA.

Modulation of Target Interaction: The succinyl group provides an additional site for ionic interactions and hydrogen bonding. This can alter how the molecule binds to biological targets such as enzymes or cell surface receptors, potentially enhancing or modifying its activity profile. For example, quinic acid derivatives have been shown to exert anti-inflammatory activity by inhibiting the NF-κB transcription factor, and the nature of substituents can influence this interaction. uthsc.edu

Altered Bioavailability: Changes in polarity and size can affect the molecule's ability to cross cell membranes, influencing its absorption and distribution in biological systems. While dicaffeoylquinic acid isomers are generally more hydrophobic and membrane-permeable than monocaffeoylquinic acids, the addition of a polar succinyl group could modify this characteristic.

While the general principles of succinylation in modifying protein function are well-documented, specific studies detailing how the succinyl moiety in this compound directly enhances or modulates its activity are limited.

Influence of Caffeoyl Group Number and Position

The number and positioning of caffeoyl groups are determinant factors for the biological activity of caffeoylquinic acids (CQAs).

Number of Caffeoyl Groups: A consistent finding across numerous studies is that the antioxidant capacity of CQAs is directly related to the number of caffeoyl groups attached to the quinic acid ring. mdpi.com Dicaffeoylquinic acids (DCQAs) and tricaffeoylquinic acids (TCQAs) consistently demonstrate significantly higher free radical scavenging activity than monocaffeoylquinic acids (MCQAs). nih.govresearchgate.net This is because each caffeoyl group contains a catechol (3,4-dihydroxyphenyl) structure, which is highly effective at donating hydrogen atoms to neutralize free radicals. researchgate.net Therefore, having two caffeoyl groups, as in this compound, provides a robust antioxidant framework.

Impact of Quinic Acid Backbone Stereochemistry on Biological Efficacy

The quinic acid core of the molecule is a cyclohexanecarboxylic acid with four stereocenters (at carbons 1, 3, 4, and 5), meaning it can exist in various stereoisomeric forms. ohsu.edu The specific three-dimensional arrangement of the hydroxyl and substituent groups on this backbone is critical for biological efficacy.

Different isomers, which may vary in their stereochemistry, often exhibit different potencies and even different biological activities. ohsu.edu For example, the antimutagenicity of dicaffeoylquinic acid derivatives was found to be similar among 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, suggesting that for this specific activity, the positional isomerism did not cause a major difference. researchgate.net However, other studies have clearly shown that isomer positioning affects antioxidant and cytoprotective outcomes. nih.gov

The nomenclature of CQA isomers can be confusing in scientific literature due to differing historical conventions and the application of IUPAC rules, which can change the numbering based on the substitution pattern. ohsu.edu This highlights the importance of precise structural and stereochemical characterization when evaluating biological data. While the general importance of the quinic acid stereochemistry is acknowledged, specific research systematically evaluating how the stereochemistry of the quinic acid backbone in this compound impacts its biological efficacy is not widely available.

Potential Research Applications and Future Directions

Elucidation of Complete Biosynthetic Pathway for 4-Succinyl-3,5-dicaffeoylquinic Acid

The biosynthesis of this compound is hypothesized to originate from the well-established shikimic acid and phenylpropanoid pathways. The foundational structure, 3,5-dicaffeoylquinic acid, is formed through a series of enzymatic reactions. The synthesis of its precursors, quinic acid and caffeic acid, begins in the shikimic acid pathway. mdpi.com The journey from L-phenylalanine to caffeoyl-CoA, a key intermediate, involves several enzymatic steps. nih.gov The formation of dicaffeoylquinic acids (diCQAs) from mono-caffeoylquinic acids (monoCQAs) is catalyzed by specific acyltransferases. For instance, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) and hydroxycinnamoyl-CoA transferase (HCT) are known to be involved in the synthesis of 3,5-diCQA. nih.govnih.gov More recently, a GDSL lipase-like enzyme, isochlorogenic acid synthase (IbICS), has been identified in sweet potato (Ipomoea batatas) that catalyzes the formation of 3,5-diCQA from two molecules of 3-CQA. nih.gov

The final and defining step in the biosynthesis of this compound is the succinylation at the 4-position. While the specific enzyme responsible for this reaction in plants has not yet been identified, the general mechanism of lysine (B10760008) succinylation in proteins offers a plausible model. This process can occur either enzymatically or non-enzymatically, with succinyl-CoA serving as the succinyl group donor. nih.govfrontiersin.orgscienceopen.com It is conceivable that a specific succinyltransferase enzyme catalyzes the attachment of a succinyl group to the 3,5-dicaffeoylquinic acid backbone. Future research should focus on identifying and characterizing this putative enzyme to fully elucidate the complete biosynthetic pathway.

| Proposed Biosynthetic Steps | Key Intermediates/Enzymes | Pathway |

| Synthesis of Quinic Acid | 3-dehydroquinic acid, Quinone Dehydrogenase (QDH) | Shikimic Acid Pathway |

| Synthesis of Caffeoyl-CoA | L-phenylalanine, Cinnamic acid, p-Coumaric acid, Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), p-coumaroyl ester 3-hydroxylase (C3H) | Phenylpropanoid Pathway |

| Formation of 3,5-dicaffeoylquinic acid | 3-O-caffeoylquinic acid, Caffeoyl-CoA, HQT, HCT, IbICS | Phenylpropanoid Pathway |

| Succinylation | 3,5-dicaffeoylquinic acid, Succinyl-CoA, Putative Succinyltransferase | Final Modification Step |

Comprehensive Molecular Target Identification and Signaling Network Mapping

The therapeutic potential of a compound is intrinsically linked to its molecular targets and the signaling pathways it modulates. While direct studies on this compound are limited, research on structurally similar diCQAs provides a strong foundation for future investigations. For instance, 4,5-dicaffeoylquinic acid has been shown to exert anti-inflammatory effects by suppressing the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli. nih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Furthermore, various caffeoylquinic acid derivatives have been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgmdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. The ability of 3,5-dicaffeoylquinic acid to enhance the expression of heme oxygenase-1 (HO-1), an Nrf2 target gene, underscores the potential antioxidant and anti-adipogenic effects of this class of compounds. mdpi.commdpi.com Molecular docking studies with related compounds, such as 3,4,5-tri-O-caffeoylquinic acid and human serum albumin, have provided insights into their binding affinities and interactions, which are crucial for their bioavailability and bioactivity. nih.gov Future research should employ similar in silico and in vitro approaches to identify the specific molecular targets of this compound and map its influence on cellular signaling networks.

| Potential Signaling Pathway | Key Molecular Players | Reported Effects of Related Compounds |

| NF-κB Signaling | NF-κB p65, IκB-α, iNOS, COX-2 | Inhibition of pro-inflammatory mediator expression. nih.govnih.gov |

| MAPK Signaling | ERK, JNK, p38 | Suppression of phosphorylation and downstream inflammatory responses. nih.govnih.gov |

| Nrf2 Signaling | Nrf2, HO-1, Antioxidant Response Element (ARE) | Upregulation of antioxidant and cytoprotective genes. frontiersin.orgmdpi.commdpi.com |

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The accurate detection and quantification of this compound in complex biological matrices are essential for pharmacokinetic, metabolomic, and mechanistic studies. Advanced analytical techniques, particularly those based on mass spectrometry, are indispensable for this purpose. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the metabolomic profiling of phenolic compounds in various plant and biological samples. mdpi.comnih.govresearchgate.netfrontiersin.org This technique offers high sensitivity, selectivity, and resolution, enabling the identification and quantification of trace amounts of metabolites.

Metabolomic approaches can be broadly categorized as targeted and non-targeted. Targeted analysis focuses on the quantification of known compounds, such as this compound, while non-targeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample. nih.gov The application of high-resolution mass spectrometry, such as Orbitrap-based systems, provides accurate mass measurements, which aids in the confident identification of unknown metabolites. nih.gov Future research should focus on developing and validating robust UPLC-MS/MS methods for the trace analysis of this compound and its metabolites in preclinical and clinical samples.

Engineered Biosynthesis for Sustainable Production

The natural abundance of this compound in plants may be low, necessitating alternative production strategies for research and potential commercial applications. Metabolic engineering of microbial or plant systems offers a promising avenue for the sustainable and scalable production of this compound. The biosynthesis of CQAs has been successfully engineered in crops like tomato and sweet potato to enhance their nutritional value. nih.gov

The core strategy for engineered biosynthesis involves the introduction and/or overexpression of key genes in the biosynthetic pathway. This could include genes encoding enzymes from the shikimic acid and phenylpropanoid pathways, as well as the yet-to-be-identified succinyltransferase. A potential approach would be to engineer a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce high levels of 3,5-dicaffeoylquinic acid and then introduce a putative succinyltransferase to complete the synthesis of the target compound. This would require a deep understanding of the enzymatic machinery and the optimization of metabolic fluxes towards the desired product.

Pre-clinical Development for Specific Therapeutic Area Exploration (mechanistic basis)

Based on the known biological activities of related diCQAs, this compound holds promise for pre-clinical development in several therapeutic areas. The anti-inflammatory and antioxidant properties of diCQAs suggest potential applications in managing chronic inflammatory diseases, neurodegenerative disorders, and conditions associated with oxidative stress. nih.govnih.govnih.govnih.gov For instance, the neuroprotective effects of 3,5-dicaffeoylquinic acid against hydrogen peroxide-induced cell death in SH-SY5Y cells highlight its potential in mitigating neuronal damage. nih.gov

The chondroprotective effects of 4,5-dicaffeoylquinic acid in an in vitro model of osteoarthritis further expand the potential therapeutic landscape. nih.gov The anti-adipogenic effects of 3,5-dicaffeoylquinic acid suggest its utility in addressing metabolic disorders. mdpi.commdpi.com Pre-clinical development would involve a systematic evaluation of the efficacy of this compound in relevant animal models of these diseases, with a focus on elucidating its mechanism of action.

Investigation of Synergistic Effects with Other Phytochemicals

Phytochemicals in their natural context often act synergistically, where the combined effect is greater than the sum of their individual effects. Investigating the synergistic potential of this compound with other phytochemicals could lead to the development of more potent therapeutic formulations. Studies have shown that combinations of different phenolic compounds, such as chlorogenic acid and gallic acid, can exhibit synergistic antioxidant activities. nih.gov

Exploration of Delivery Systems for Enhanced Bioavailability in Pre-clinical Models

A significant challenge in the therapeutic application of many polyphenolic compounds is their low bioavailability, which can be attributed to poor solubility, instability in the gastrointestinal tract, and rapid metabolism. nih.gov The development of advanced delivery systems is crucial to overcome these limitations and enhance the therapeutic efficacy of this compound in pre-clinical models.

Nanoencapsulation techniques, such as the use of liposomes and polymeric nanoparticles, have shown great promise in improving the bioavailability of bioactive compounds. mdpi.comnih.govnih.govnih.govresearchgate.netnih.govresearchgate.net These delivery systems can protect the encapsulated compound from degradation, improve its solubility, and facilitate its transport across biological membranes. mdpi.com For instance, liposomal encapsulation of phenolic compounds has been shown to enhance their cytotoxic activity against cancer cells. mdpi.comnih.gov Future research should focus on the formulation and characterization of various delivery systems for this compound and the evaluation of their ability to enhance its bioavailability and therapeutic effects in animal models.

| Delivery System | Mechanism of Action | Potential Advantages |

| Liposomes | Encapsulation within a lipid bilayer | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, targeted delivery. mdpi.comnih.govnih.gov |

| Polymeric Nanoparticles | Entrapment within a polymer matrix | Controlled release, protection from degradation, enhanced permeability. nih.govresearchgate.net |

| Nanoemulsions | Dispersion in an oil-in-water or water-in-oil system | Improved solubility, enhanced absorption. nih.gov |

Conclusion

Summary of Current Academic Understanding of 4-Succinyl-3,5-dicaffeoylquinic Acid

There is no published research detailing the isolation, synthesis, or biological characterization of this specific compound.

Future Outlook for Mechanistic and Pre-clinical Research

Without foundational data, any discussion of future research would be entirely speculative. The scientific community has not yet established a baseline of activity from which to propose mechanistic or pre-clinical studies.

Until primary research on this compound is conducted and published, a scientifically rigorous article on its specific properties and research potential cannot be written.

Table of Compounds Mentioned

As no detailed article content could be generated, no table of compounds is applicable.

常见问题

Basic Research Questions

Q. How is 4-succinyl-3,5-dicaffeoylquinic acid structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural elucidation relies on spectral data analysis, including NMR (¹H, ¹³C) and mass spectrometry. For example, the compound was isolated from Chrysanthemum coronarium L. using column chromatography and identified via UV, IR, and 2D-NMR, which confirmed the succinyl and caffeoyl substitutions at positions 4 and 3,5, respectively . High-resolution LC-MS/MS is critical for distinguishing isomers (e.g., 3,5- vs. 4,5-dicaffeoylquinic acid) by analyzing fragmentation patterns, such as base peaks at m/z 348–353 .

Q. What are the primary natural sources of this compound, and how can extraction efficiency be optimized?

- Methodological Answer : The compound is primarily isolated from Asteraceae plants, including Chrysanthemum coronarium and Artemisia species. Methanol-water (70–80%) or ethanol-based solvents are optimal for phenolic acid extraction. Accelerated solvent extraction (ASE) or ultrasound-assisted methods improve yield by enhancing solubility and reducing degradation. Quantification via HPLC-DAD or UPLC-ESI-QTOF-MS ensures precision .

Q. How does this compound compare to other dicaffeoylquinic acids in antioxidant activity?

- Methodological Answer : Antioxidant capacity is assessed using DPPH, ABTS, and superoxide anion radical scavenging assays. Studies show that diCQAs (e.g., 3,5- and 4,5-diCQA) exhibit 1.8-fold higher activity than α-tocopherol due to dual caffeoyl groups. The succinyl moiety in 4-succinyl-3,5-diCQA may further enhance electron donation, but comparative data require validation via ORAC or FRAP assays .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the neuroprotective effects of this compound, and how are confounding variables controlled?

- Methodological Answer : In vivo models like trimethyltin (TMT)-induced neurotoxicity in mice are used to assess cognitive deficits (Y-maze, Morris water maze). Post-mortem brain analysis includes acetylcholinesterase (AChE) activity, oxidative stress markers (MDA, SOD), and apoptotic pathways (BAX, p-Akt). Dose-response studies (e.g., 10–50 mg/kg) and sham-operated controls minimize variability .

Q. How does this compound inhibit HIV-1 integrase, and what in vitro assays validate its specificity?

- Methodological Answer : The compound disrupts viral DNA integration via competitive inhibition of integrase catalytic domains (e.g., binding to Mg²⁺ cofactors). Biochemical assays (e.g., strand-transfer inhibition) confirm activity at IC₅₀ values <1 µg/mL. Tissue culture models (e.g., MT-4 cells infected with HIV-1) demonstrate antiviral EC₅₀ values of 1–4 µg/mL, with cytotoxicity >100 µg/mL, ensuring specificity .

Q. What challenges arise in quantifying this compound in complex matrices, and how can NIR spectroscopy address these limitations?

- Methodological Answer : Co-eluting isomers (e.g., 3,4-diCQA) complicate HPLC analysis. Near-infrared spectroscopy (NIR) paired with multivariate calibration (e.g., BP-ANN and CARS variable selection) achieves rapid quantification (RPD >2.8) in plant extracts. Preprocessing methods (SNV, MSC) mitigate baseline drift, enabling non-destructive analysis of Chrysanthemum samples .

Q. How do structural modifications (e.g., succinylation) influence the pharmacokinetics and bioavailability of dicaffeoylquinic acids?

- Methodological Answer : Succinylation alters lipophilicity, impacting intestinal absorption. In situ perfusion models (rat jejunum) and Caco-2 cell monolayers assess permeability (Papp). LC-MS/MS quantifies plasma metabolites post-administration. Comparative studies with non-succinylated analogs (e.g., 3,5-diCQA) reveal differences in Tmax and AUC0–24h .

Data Contradictions and Resolution

Q. Why do studies report conflicting IC₅₀ values for the tyrosinase inhibitory activity of dicaffeoylquinic acids?

- Methodological Answer : Discrepancies arise from assay conditions (pH, substrate concentration) and isomer variability. For example, 3,5-diCQA shows IC₅₀ = 0.10 mM in mushroom tyrosinase assays, while 4,5-diCQA is less potent (IC₅₀ = 0.56 mM). Standardizing protocols (e.g., L-DOPA substrate at pH 6.8) and using recombinant human tyrosinase improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。